![molecular formula C21H22N2O4 B2761567 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941910-87-8](/img/structure/B2761567.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C22H26N2O2 . It is also known by registry numbers ZINC000009136930 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCCCN1C(=O)CCc2cc(NC(=O)c3cc(C)cc(C)c3)ccc12
. This notation provides a way to represent the structure using ASCII strings. More detailed structural analysis would require advanced computational chemistry tools . Physical And Chemical Properties Analysis
The molecular weight of the compound is 350.462 . The solubility in DMSO is unknown . More detailed physical and chemical properties would require experimental determination .Scientific Research Applications
Heterocyclic Carboxamides as Antipsychotic Agents
Research by Norman et al. (1996) involved the synthesis and evaluation of heterocyclic analogues, including the tetrahydroquinoline derivatives, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced climbing response in mice, indicating their potential application in the treatment of psychiatric disorders. The study highlights the significance of heterocyclic carboxamides in developing new antipsychotic drugs with fewer extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Regioselectivity in Organic Synthesis
Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the acid/base behavior and potential reaction paths using DFT methods. This study aids in understanding the regioselective ethylation reactions, critical for synthesizing specific compounds with desired properties, especially in the context of medicinal chemistry and drug design (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).
Synthesis of Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides
Chau, Saegusa, and Iwakura (1982) reported the synthesis of substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, offering a pathway for creating diverse quinazoline derivatives. This research contributes to the broader field of synthetic organic chemistry, enabling the development of novel compounds with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).
Multicomponent Reactions in Drug Synthesis
Ghosh et al. (2019) described a multicomponent reaction for synthesizing dihydropyrrolo[2,1-a]isoquinolines, demonstrating the versatility of combining different reactants to create complex structures. This synthetic strategy is valuable for constructing pharmacologically relevant molecules, highlighting the importance of innovative reactions in medicinal chemistry (Ghosh, Kolle, Barak, Kant, & Batra, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-10-23-17-7-6-16(11-14(17)5-9-20(23)24)22-21(25)15-4-8-18-19(12-15)27-13-26-18/h4,6-8,11-12H,2-3,5,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIXAODLZANIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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